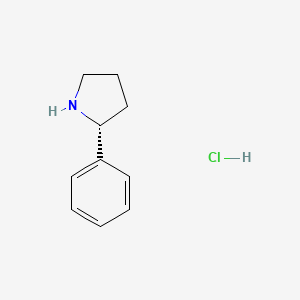

(R)-2-phenylpyrrolidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSABGBFWNYAQG-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679942 | |

| Record name | (2R)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56523-48-9 | |

| Record name | (2R)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 2 Phenylpyrrolidine and Its Stereoisomers

Asymmetric Synthesis Approaches

The cornerstone of producing enantiomerically pure (R)-2-phenylpyrrolidine lies in asymmetric synthesis. These methods introduce chirality in a controlled manner, leading to the desired stereoisomer in high enantiomeric excess. Key strategies include enantioselective catalytic hydrogenations and reductions, as well as methodologies employing removable chiral auxiliaries to direct the stereochemical outcome of reactions.

Enantioselective Catalytic Hydrogenation and Reduction Strategies

The direct reduction of a prochiral precursor is an atom-economical and elegant approach to chiral molecules. For the synthesis of (R)-2-phenylpyrrolidine, this often involves the asymmetric hydrogenation of a cyclic imine or enamine precursor, such as 2-phenyl-1-pyrroline.

The asymmetric hydrogenation of 2-phenyl-1-pyrroline is a direct method to access (R)-2-phenylpyrrolidine. This transformation has been explored using various transition metal catalysts, with rhodium, iridium, and palladium complexes featuring chiral ligands being the most prominent.

Rhodium-Catalyzed Systems: Chiral rhodium catalysts, particularly those with bisphosphine ligands, have been investigated for the asymmetric hydrogenation of cyclic imines. For instance, the hydrogenation of 2-substituted pyrrolines can be achieved with high enantioselectivity using rhodium complexes. While specific data for the direct hydrogenation of 2-phenyl-1-pyrroline to (R)-2-phenylpyrrolidine is not extensively detailed in readily available literature, related transformations on similar substrates highlight the potential of this approach. For example, the Rh-catalyzed asymmetric hydrogenation of 2-methyl-5-phenylpyrrole derivatives has been shown to produce the corresponding chiral pyrrolines with high enantiomeric excess (up to 95% ee) using ligands such as (Rc, Sp)-Duanphos. This suggests that with appropriate ligand and condition optimization, rhodium catalysis is a viable strategy.

Iridium-Catalyzed Systems: Iridium catalysts, often in combination with chiral phosphine (B1218219) ligands, are known for their high efficiency in the asymmetric hydrogenation of a wide range of substrates, including N-heterocycles. The hydrogenation of 2-substituted pyridinium (B92312) salts to the corresponding chiral piperidines has been achieved with excellent enantioselectivities (up to 96% ee) using iridium complexes with ligands like (R)-SYNPHOS®. This demonstrates the capability of iridium catalysts to effectively reduce cyclic iminium species, which are structurally related to the protonated form of 2-phenyl-1-pyrroline under acidic conditions.

Palladium-Catalyzed Systems: Palladium catalysts are also utilized in asymmetric hydrogenation, although they are sometimes considered less reactive for imine reduction compared to rhodium and iridium. However, palladium-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines has been achieved with excellent enantioselectivities (up to 99.9% ee) using bulky ligands like DTBM-SegPhos. This indicates that with the correct ligand design, palladium catalysts can be highly effective for the enantioselective reduction of C=N bonds.

| Catalyst System (Metal/Ligand) | Substrate | Product | Yield (%) | ee (%) | Conditions |

| [Rh(COD)₂]SbF₆ / (R,R,R)-SKP | 6-Phenyl-3,4-dihydro-2H-1,4-oxazine | (R)-6-Phenyl-morpholine | >99 | 92 | H₂ (30 atm), DCM, rt, 24 h |

| [Ir(COD)Cl]₂ / (R)-SYNPHOS® | N-Benzyl-2-phenylpyridinium bromide | (R)-1-Benzyl-2-phenylpiperidine | 93 | 92 | H₂ (600 psi), PhMe/CH₂Cl₂, 28 °C, 24 h |

| Pd(OAc)₂ / (R)-DTBM-SegPhos | (Z)-t-Butyl phenyl N-tosylimine | (S)-N-(1-Phenyl-2,2-dimethylpropyl)tosylamide | >99 | 99.9 | H₂ (40 atm), TFE, rt |

Note: The data presented is for analogous systems and highlights the potential of these catalytic systems for the asymmetric hydrogenation of 2-phenyl-1-pyrroline.

Intramolecular reductive amination offers a powerful strategy for the stereoselective synthesis of cyclic amines from linear amino-ketone precursors. This approach involves the formation of a cyclic imine or enamine intermediate in situ, which is then asymmetrically reduced.

While specific examples of non-biocatalytic intramolecular asymmetric reductive amination to produce (R)-2-phenylpyrrolidine are not extensively documented in the literature, the principle can be illustrated by the cyclization and reduction of a γ-amino ketone. A suitable precursor, such as 5-amino-1-phenylpentan-1-one, can cyclize to form 2-phenyl-1-pyrroline, which can then be asymmetrically reduced. Biocatalytic approaches have demonstrated the feasibility of this strategy. For instance, reductive aminases (RedAms) have been employed for the asymmetric synthesis of various chiral amines, including cyclic amines, with high enantioselectivity. These enzymes catalyze both the imine formation and its stereoselective reduction. Although this is a biocatalytic method, it underscores the potential of the intramolecular reductive amination pathway for accessing chiral pyrrolidines.

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

The use of tert-butanesulfinamide as a chiral auxiliary has proven to be a highly effective and versatile strategy for the asymmetric synthesis of amines, including (R)-2-phenylpyrrolidine. This methodology typically involves the condensation of the chiral sulfinamide with an aldehyde to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a nucleophile to the C=N bond is controlled by the chiral sulfinyl group.

A notable application of this method for the synthesis of 2-substituted pyrrolidines involves the addition of the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane (B48130) to an N-tert-butanesulfinyl aldimine. The resulting sulfinamide product can then be converted into the desired pyrrolidine (B122466) in a one-pot deprotection and cyclization sequence. For the synthesis of (R)-2-phenylpyrrolidine, the process starts with the condensation of (R)-tert-butanesulfinamide with benzaldehyde (B42025) to form the corresponding N-sulfinylimine. Diastereoselective addition of the Grignard reagent, followed by acidic workup, leads to the formation of the pyrrolidine ring and removal of the chiral auxiliary, affording the target compound as its hydrochloride salt.

| Aldimine Precursor | Grignard Reagent | Diastereomeric Ratio (dr) | Product | Overall Yield (%) |

| N-Benzylidene-(R)-tert-butanesulfinamide | 2-(1,3-Dioxan-2-yl)ethylmagnesium bromide | 88:12 | (R)-2-Phenylpyrrolidine hydrochloride | 88 |

Beyond sulfinamides, other chiral auxiliaries such as oxazolidinones (Evans auxiliaries) and hydrazones derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are widely used in asymmetric synthesis. However, their specific application to the synthesis of (R)-2-phenylpyrrolidine is less commonly reported.

Evans Auxiliaries: Evans oxazolidinones are powerful chiral auxiliaries for controlling the stereochemistry of enolate alkylations, aldol (B89426) reactions, and conjugate additions. A hypothetical route to (R)-2-phenylpyrrolidine using an Evans auxiliary could involve the asymmetric alkylation of an N-acyl oxazolidinone with a suitable electrophile containing a masked amino group and a phenyl group, followed by cyclization and removal of the auxiliary. While this approach is synthetically plausible, specific literature detailing this exact transformation for (R)-2-phenylpyrrolidine is scarce.

SAMP/RAMP Auxiliaries: The SAMP/RAMP hydrazone methodology is a well-established method for the asymmetric α-alkylation of aldehydes and ketones. This involves the formation of a chiral hydrazone, deprotonation to form a chiral aza-enolate, reaction with an electrophile, and subsequent cleavage of the auxiliary. A potential strategy for synthesizing a precursor to (R)-2-phenylpyrrolidine could involve the asymmetric alkylation of a ketone bearing a latent amino group. However, direct applications of this methodology for the synthesis of (R)-2-phenylpyrrolidine are not prominently featured in the literature.

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. wikipedia.org Although this approach results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a widely used technique in both laboratory and industrial settings.

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique involves reacting the racemic mixture, in this case, (R,S)-2-phenylpyrrolidine, with a chiral resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.comaiche.org After separation, the desired enantiomer is recovered by removing the resolving agent, typically through treatment with an acid or base. wikipedia.org

Commonly used resolving agents for amines like 2-phenylpyrrolidine (B85683) are chiral acids such as tartaric acid and camphorsulfonic acid. wikipedia.org The success of this method depends on finding a suitable resolving agent that forms well-defined crystalline salts with a significant difference in solubility between the two diastereomers. aiche.orgnih.gov The process often involves screening a variety of resolving agents and crystallization conditions to optimize the separation. aiche.org

The design of a diastereomeric salt resolution process can be guided by understanding the multicomponent phase diagram of the enantiomers, resolving agent, and solvent. rsc.org This allows for the identification of optimal conditions for selective crystallization.

Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org This method relies on the difference in the activation energies of the reactions of the two enantiomers.

Enzymatic kinetic resolution is a widely used technique. For example, hydrolases and oxidoreductases can selectively catalyze the transformation of one enantiomer, leaving the other unchanged. nih.gov In the context of pyrrolidines, enzyme-catalyzed kinetic resolution of functionalized piperidines has been reported, suggesting the potential for similar applications with pyrrolidine derivatives. whiterose.ac.uk

A non-enzymatic approach involves the use of a chiral base system, such as n-BuLi and (-)-sparteine (B7772259), to selectively deprotonate one enantiomer of a racemic N-Boc-protected 2-arylpiperidine. whiterose.ac.uk This method has been shown to be highly selective and can be extended to functionalized piperidines. A similar strategy could potentially be applied to the kinetic resolution of N-Boc-2-phenylpyrrolidine. The "clip-cycle" methodology can also be adapted for the kinetic resolution of racemic cyclization precursors, achieving up to 90% ee for the resulting pyrrolidine. whiterose.ac.uk

Palladium-Catalyzed Stereoselective α-Arylation Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The enantioselective α-arylation of N-Boc-pyrrolidine represents a convergent and reliable method for preparing a broad range of functionalized 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. capes.gov.brresearchgate.net

This methodology involves the sparteine-mediated, enantioselective deprotonation of N-Boc-pyrrolidine to form a 2-pyrrolidinolithium species with a high enantiomeric ratio. capes.gov.brscilit.com This organolithium intermediate is then transmetalated with zinc chloride to generate a stereochemically rigid 2-pyrrolidinozinc reagent. This organozinc species can then be coupled with various aryl halides in the presence of a palladium catalyst, such as one generated from Pd(OAc)2 and t-Bu3P-HBF4, to afford the desired 2-aryl-N-Boc-pyrrolidine. capes.gov.bracs.org

This approach has been shown to provide adducts with a consistent 96:4 enantiomeric ratio. capes.gov.brresearchgate.net A comprehensive study of this reaction has been carried out, including in situ React IR spectroscopic monitoring to better understand the process. acs.org The use of chiral phosphoric acids as anionic ligands in palladium(II)-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids represents another promising strategy. nih.gov

| Key Steps | Reagents | Key Intermediate | Product | Enantioselectivity (er) | Reference |

|---|---|---|---|---|---|

| 1. Enantioselective deprotonation 2. Transmetalation 3. Negishi coupling | s-BuLi/(-)-sparteine, ZnCl2, Pd(OAc)2/t-Bu3P-HBF4, Aryl bromide | 2-pyrrolidinozinc reagent | 2-Aryl-N-Boc-pyrrolidine | 96:4 | capes.gov.bracs.org |

Enantioselective Lithiation and Electrophilic Quenching

A prominent and powerful strategy for the asymmetric synthesis of 2-substituted pyrrolidines involves the enantioselective deprotonation of an N-protected pyrrolidine, followed by quenching with an electrophile. whiterose.ac.uk The most common substrate for this method is N-(tert-butoxycarbonyl)pyrrolidine (N-Boc-pyrrolidine).

The process typically employs a strong, sterically hindered base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. acs.org The most widely studied and utilized chiral ligand for this transformation is the naturally occurring diamine, (-)-sparteine. acs.orgnih.gov The complex formed between s-BuLi and (-)-sparteine selectively removes one of the enantiotopic α-protons of the N-Boc-pyrrolidine. acs.org Specifically, the use of s-BuLi/(-)-sparteine in diethyl ether at -78 °C leads to the preferential removal of the pro-S proton, generating a configurationally stable 2-lithiopyrrolidine intermediate with a high enantiomeric ratio (er ≥ 95:5). acs.org

This lithiated intermediate can then be trapped by a variety of electrophiles to install a substituent at the 2-position. whiterose.ac.uk For the synthesis of 2-phenylpyrrolidine, an appropriate phenylating agent would be used. Subsequent transmetalation of the lithiated species with zinc chloride can generate a stereochemically rigid 2-pyrrolidinozinc reagent. nih.gov This organozinc intermediate has been shown to be configurationally stable even at room temperature and can be coupled with aryl halides using palladium catalysis, a method that allows for the convergent preparation of a wide range of functionalized 2-aryl-N-Boc-pyrrolidines. nih.govnih.gov

Research has also explored the use of sparteine-like diamines to modulate the enantioselectivity of the lithiation step. acs.orgfigshare.comnih.gov For instance, certain diamines derived from (-)-cytisine have been shown to provide the opposite enantioselectivity to (-)-sparteine. acs.orgfigshare.comnih.gov The least sterically hindered N-Me-substituted diamine in one study resulted in an enantiomeric ratio of 95:5, favoring the removal of the pro-R proton. acs.orgfigshare.comnih.gov The steric and electronic properties of the chiral ligand are crucial in determining both the efficiency and the stereochemical outcome of the deprotonation.

Computational and experimental studies have provided insight into the mechanism. figshare.comnih.gov The activation energies for proton transfer are influenced by the structure of the diamine ligand. figshare.comnih.gov For example, while an N-Me-substituted diamine showed a low activation energy and high enantioselectivity, a more sterically crowded N-iPr-substituted diamine gave no product, suggesting that steric hindrance can inhibit the formation of the necessary pre-lithiation complex. figshare.comnih.gov

| Chiral Ligand | Organolithium | Resulting Stereochemistry | Enantiomeric Ratio (er) |

| (-)-Sparteine | s-BuLi | Pro-S deprotonation | ≥ 95:5 |

| (+)-Sparteine-like diamine | s-BuLi | Pro-R deprotonation | 95:5 |

| (-)-Cytisine-derived N-Me diamine | i-PrLi | Pro-R deprotonation | 95:5 |

General Synthetic Routes to Pyrrolidine Frameworks

The construction of the pyrrolidine ring itself can be achieved through various cyclization strategies starting from acyclic precursors. These methods are fundamental to the synthesis of a wide array of substituted pyrrolidines.

Cyclization of Amino Alcohols and Amino Ketones

Intramolecular cyclization of amino alcohols is a direct and common method for forming the pyrrolidine ring. acs.orgacs.orgrsc.org This process typically involves the activation of the terminal hydroxyl group of a 4-amino-1-butanol (B41920) derivative, followed by an intramolecular nucleophilic attack by the nitrogen atom.

One approach involves an acid-promoted cyclodehydration. rsc.org For example, using N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) as an activating reagent for the hydroxyl group can facilitate the cyclization of amino alcohols to yield pyrrolidines in good to high yields. rsc.org Another established route is the conjugate addition of amino alcohols derived from α-amino acids to vinyl sulfones. acs.orgacs.org This is followed by a series of steps including N-benzylation, chlorination of the alcohol, and subsequent intramolecular alkylation to afford the substituted pyrrolidine. acs.orgacs.org This latter process can be accompanied by stereospecific rearrangements via aziridinium (B1262131) ion intermediates. acs.orgacs.org

Similarly, amino ketones can serve as precursors to pyrrolidine derivatives. The intramolecular cyclization of α-(het)arylaminoacetylenic ketones, for instance, can be achieved by treatment with bases like potassium hydroxide (B78521) (KOH) or diethylamine (B46881) (Et₂NH). researchgate.net This reaction leads to the formation of 1,2,5-tri(het)aryl-1,2-dihydro-3H-pyrrol-3-ones. researchgate.net

Mannich Reaction-Based Cyclizations

The Mannich reaction is a three-component condensation that provides a powerful tool for carbon-carbon bond formation and the synthesis of nitrogen-containing heterocycles. nih.govrsc.org In its classical form, it involves the reaction of a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. The resulting Mannich base can be a precursor for cyclization into a pyrrolidine ring.

Modern synthetic chemistry has expanded on this reaction to develop highly efficient and stereoselective methods for pyrrolidine synthesis. nih.govacs.org A two-step sequence can be employed where a chiral silane (B1218182) Lewis acid promotes an enantioselective Mannich reaction between silyl (B83357) ketene (B1206846) imines and acylhydrazones. nih.govacs.org The resulting bishomoallylic benzoic hydrazides can then be cyclized to highly substituted pyrrolidines via a thermal hydroamination reaction with excellent diastereoselectivity. nih.govacs.org

Furthermore, cascade or domino reactions incorporating a Mannich-type reaction have been developed. nih.govacs.org An efficient one-pot nitro-Mannich/hydroamination cascade reaction can be used to synthesize substituted pyrrolidines with three stereocenters. nih.gov This process can be controlled by a combination of base and gold(I) catalysis, affording the products in high yields and with good to excellent diastereoselectivities. nih.gov By combining asymmetric bifunctional organocatalysis for the nitro-Mannich step with gold-catalyzed allene (B1206475) hydroamination, it is possible to produce enantioenriched pyrrolidine heterocycles. acs.org

Catalytic Applications and Role As Chiral Building Block

(R)-2-Phenylpyrrolidine as an Organocatalyst

The pyrrolidine (B122466) moiety is a privileged scaffold in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.gov (R)-2-phenylpyrrolidine and its derivatives, particularly diarylprolinol silyl (B83357) ethers, have proven to be highly efficient catalysts for a diverse range of chemical transformations. nih.gov The presence of the phenyl group at the C2 position provides a sterically demanding environment that is crucial for achieving high levels of enantioselectivity.

The asymmetric Michael addition, a key carbon-carbon bond-forming reaction, has been a major area of application for (R)-2-phenylpyrrolidine-based organocatalysts. These catalysts effectively promote the conjugate addition of nucleophiles, such as aldehydes or ketones, to α,β-unsaturated compounds like nitroolefins. nih.govrsc.org The general mechanism involves the formation of a chiral enamine from the catalyst and the carbonyl compound, which then attacks the nitroolefin. The stereochemical outcome is dictated by the catalyst's chiral structure.

Novel bifunctional pyrrolidine-based organocatalysts derived from (R)-glyceraldehyde have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of both aldehydes and ketones to various nitroolefins. rsc.org Similarly, the synthesis of cis-2,5-disubstituted pyrrolidine organocatalysts has been described, showing excellent yield and enantioselectivity (up to >99% ee) in the addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org In the synthesis of β-substituted GABA derivatives, O-TMS-protected prolinol, a derivative of (R)-2-phenylpyrrolidine, catalyzed the enantioselective conjugate addition of nitromethane to an α,β-unsaturated aldehyde, achieving excellent enantiomeric excess (94–96% ee). mdpi.com

Table 1: (R)-2-Phenylpyrrolidine and Derivatives in Asymmetric Michael Additions

| Catalyst Type | Nucleophile | Electrophile | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Pyrrolidine-based bifunctional catalyst | Aldehydes | Nitroolefins | Nearly quantitative | Up to 98:2 | Up to 97% |

| Pyrrolidine-based bifunctional catalyst | Ketones | Nitroolefins | Nearly quantitative | Up to 98:2 | Up to 99% |

| Chiral cis-2,5-disubstituted pyrrolidine | Nitromethane | α,β-Unsaturated Aldehydes | Up to 91% | N/A | >99% |

The aldol (B89426) reaction is a fundamental method for constructing carbon-carbon bonds while creating new stereocenters. Pyrrolidine-based catalysts, inspired by the natural amino acid proline, are highly effective in promoting direct asymmetric aldol reactions. nih.gov These reactions typically proceed through an enamine intermediate, similar to Michael additions.

While direct examples using (R)-2-phenylpyrrolidine itself are less common in the provided literature, the broader family of chiral pyrrolidine derivatives is extensively used. For instance, various prolinamides and prolinethioamides have been evaluated for enantioselective aldol reactions. nih.gov The development of small organic molecules derived from amino acids has led to highly efficient catalysts for direct aldol reactions in both organic and aqueous media, achieving high diastereoselectivities (up to 99:1) and enantioselectivities (up to >99% ee) with low catalyst loading (1 mol %). emorychem.science The structural features of these organocatalysts, often containing a pyrrolidine core, are critical for achieving high optical purity in the aldol adducts. emorychem.science

Table 2: Performance of Pyrrolidine-Derived Organocatalysts in Asymmetric Aldol Reactions

| Catalyst | Reaction Type | Substrates | Diastereoselectivity | Enantioselectivity |

|---|---|---|---|---|

| Proline-based dipeptides | Aldol addition | Ketones and aldehydes | Good | Good |

| Prolinamide-thiourea | Aldol addition | Ketones and perfluoroalkyl ketones | N/A | Up to 81% ee |

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound, yielding β-nitroalcohols. organic-chemistry.org These products are valuable synthetic intermediates. Achieving high enantioselectivity in this reaction is a significant challenge, but several catalytic systems have been developed. nih.gov

While much of the focus has been on metal-based catalysts, organocatalytic versions have also been explored. nih.gov Copper(II) complexes featuring chiral ligands derived from (S)-2-aminomethylpyrrolidine have been used to catalyze the Henry reaction. mdpi.com In one study, a catalytic system of a chiral copper complex and silver(I) oxide was used for the reaction between various aldehydes and nitromethane. The selectivity and efficiency were highly dependent on the aldehyde's structure. mdpi.com Although this example uses a metal complex, the chirality originates from a pyrrolidine-based ligand, highlighting the scaffold's importance. Highly efficient organocatalytic asymmetric Henry reactions with ketones have been achieved using C6′-OH cinchona alkaloid catalysts, demonstrating the potential of non-metal-based systems. nih.gov

Table 3: Catalytic Asymmetric Henry Reactions

| Catalyst System | Aldehyde | Nitroalkane | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (S)-Cu(II) complex / Ag₂O | o-Nitrobenzaldehyde | Nitromethane | Nitrostyrene | 76% | N/A |

| (S)-Cu(II) complex / Ag₂O | p-Nitrobenzaldehyde | Nitromethane | Nitrostyrene | 81% | N/A |

| L4-Cu(OAc)₂·H₂O | 2-Nitrobenzaldehyde | Nitromethane | Chiral nitroaldol | >99% | 94.6% |

The utility of (R)-2-phenylpyrrolidine and its derivatives extends beyond Michael, aldol, and Henry reactions. These organocatalysts are employed in a variety of other enantioselective transformations.

Cascade Reactions: Imidazolidinone catalysts, which share a cyclic amine framework with pyrrolidines, have been used to combine iminium and enamine activation cycles into cascade catalysis sequences. nih.gov This strategy allows for the sequential addition of diverse nucleophiles and electrophiles to α,β-unsaturated aldehydes, leading to complex products with high enantioselectivity (≥99% ee). nih.gov An enantioselective organocatalytic approach using imidazolidinone catalysts has been described for the synthesis of pyrroloindoline architecture via an addition–cyclization of tryptamines with α,β-unsaturated aldehydes. nih.gov

[3+2] Cycloadditions: (R)-2-phenylpyrrolidine derivatives can catalyze [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered rings. For example, the reaction of azomethine ylides with dipolarophiles can be catalyzed by chiral metal complexes with pyrrolidine-based ligands to produce substituted pyrrolidines. metu.edu.tr

C-H Functionalization: A photo-enzymatic cascade process has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds like phenylpyrrolidine. rsc.org This method integrates a light-driven cross-coupling with biocatalytic carbene transfer to create α-functionalized phenylpyrrolidine compounds with superior stereoselectivity (up to 99% ee). rsc.org

Aza-Michael Reactions: The intramolecular aza-Michael reaction is a key method for preparing nitrogen-containing heterocycles like piperidines and pyrrolidines. rsc.org Organocatalysts, including those based on the pyrrolidine scaffold, are effective in promoting these cyclizations. nih.gov

(R)-2-Phenylpyrrolidine as a Chiral Ligand in Metal-Catalyzed Asymmetric Synthesis

In addition to their role as organocatalysts, chiral pyrrolidines are paramount as ligands in asymmetric metal catalysis. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chiral backbone of the ligand creates an asymmetric environment that influences the reactivity and selectivity of the metal. nih.govpnas.org This allows for the preferential formation of one enantiomeric product.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. pnas.orgnumberanalytics.com Several key principles guide the development of new ligands:

Structural Rigidity and C₂-Symmetry: Ligands with a rigid conformational framework and C₂-symmetry, where the molecule has a twofold rotational axis, are often preferred. Rigidity reduces the number of possible transition states, which can lead to higher selectivity. uwindsor.ca C₂-symmetry simplifies the analysis by reducing the number of diastereomeric intermediates. nih.gov

Steric and Electronic Properties: The ligand's size (steric bulk) and electron-donating or -withdrawing nature (electronic properties) are crucial. numberanalytics.com These properties modulate the metal center's reactivity and can create steric hindrance that blocks certain reaction pathways, thereby enhancing selectivity. numberanalytics.comnumberanalytics.com

Modularity: A modular ligand design is highly advantageous. numberanalytics.com This allows for systematic modification and optimization of the ligand structure to suit a specific reaction or substrate, a process often referred to as "tuning." pnas.org

Chirality Placement: The chiral elements of the ligand should be positioned close to the metal's coordination site to effectively influence the substrate during the catalytic cycle. uwindsor.ca

(R)-2-phenylpyrrolidine fits these design principles well. Its rigid five-membered ring provides a defined chiral backbone. The phenyl group offers steric bulk that can effectively shield one face of the catalytic complex. Furthermore, the pyrrolidine nitrogen is an excellent coordination site for a wide range of transition metals. Derivatives of (R)-2-phenylpyrrolidine can be synthesized to incorporate other coordinating atoms (e.g., phosphorus in P,N-ligands), creating modular and tunable bidentate or polydentate ligands that have proven successful in various metal-catalyzed reactions. nih.govpnas.org For example, PNNP ligands with a pyrrolidine backbone have been applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net

Palladium-Catalyzed Asymmetric Reactions (e.g., C-H Functionalization, Cross-Couplings)

(R)-2-Phenylpyrrolidine and its derivatives serve as crucial chiral ligands in palladium-catalyzed asymmetric reactions, which are powerful tools for creating complex chiral molecules. snnu.edu.cn These reactions, particularly C-H functionalization and cross-coupling, benefit from the stereodirecting influence of the pyrrolidine scaffold.

Palladium-catalyzed C-H functionalization enables the direct conversion of traditionally inert C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic pathways. rsc.orgnih.gov In this context, chiral ligands are essential for controlling the enantioselectivity of the transformation. snnu.edu.cn For instance, in the Pd(II)-catalyzed enantioselective α-C–H arylation of N-acyl pyrrolidines with arylboronic acids, chiral phosphoric acid ligands, which can be derived from chiral amines, have proven effective. The choice of the palladium source and the ligand structure is critical for achieving high yield and enantiomeric excess (er). A study demonstrated that using Pd₂(dba)₃ as the palladium source with a specific chiral phosphoric acid ligand resulted in an arylated pyrrolidine product with a 98:2 er.

Table 1: Effect of Palladium Source on Asymmetric α-C-H Arylation of N-Thioacyl Pyrrolidine

| Palladium Source | Yield (%) | Enantiomeric Ratio (R:S) |

|---|---|---|

| {PdCl(η³-C₃H₅)}₂ | 52 | 83:17 |

| Pd(TFA)₂ | 83 | 50:50 |

| PdCl₂(CH₃CN)₂ | 53 | 70:30 |

| Pd(OAc)₂ | 92 | 90:10 |

| Pd₂(dba)₃ | 87 | 98:2 |

| PdCl₂ | 53 | 83:17 |

Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for forming C-C bonds. Chiral pyrrolidine-derived ligands can be employed to control stereochemistry in variants of these reactions. The development of efficient catalytic systems that tolerate a wide range of functional groups is a continuous area of research, enabling the synthesis of diverse and complex molecular architectures. sci-hub.senih.gov

Copper-Catalyzed Asymmetric Transformations

Copper catalysts, valued for being more economical and earth-abundant than many other transition metals, are widely used in asymmetric transformations. Chiral ligands based on the (R)-2-phenylpyrrolidine framework are instrumental in conferring stereocontrol in these reactions.

A significant application is the enantioselective copper-catalyzed intramolecular hydroamination of alkenes, which provides a direct route to chiral α-arylpyrrolidines. researchgate.net This method is part of a practical two-step process that often begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to generate the hydroamination precursor. The choice of the chiral ligand is paramount for the success of the hydroamination step. Ligands such as (R,R)-Ph-BPE have been shown to provide excellent reactivity and enantioselectivity. researchgate.net This strategy is notable for its compatibility with a broad scope of substrates, including those with pharmaceutically relevant heteroarenes. researchgate.net

Table 2: Enantioselective Copper-Catalyzed Intramolecular Hydroamination

| Substrate (Aryl Group) | Ligand | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Phenyl | (R,R)-Ph-BPE | 78 | 97.5:2.5 |

| 4-MeO-Ph | (R,R)-Ph-BPE | 85 | 98:2 |

| 4-F-Ph | (R,R)-Ph-BPE | 81 | 97.5:2.5 |

| 2-Thienyl | (R,R)-Ph-BPE | 75 | 97.5:2.5 |

| 3-Pyridyl | (R,R)-Ph-BPE | 72 | 98:2 |

Copper catalysis is also employed in carboamination reactions to form 2,5-disubstituted pyrrolidines, where high levels of diastereoselectivity can be achieved. nih.gov Furthermore, photoinduced copper-catalyzed asymmetric amidation reactions represent an emerging area where chiral diamine ligands, structurally related to 2-phenylpyrrolidine (B85683), can be used to achieve enantioconvergent substitution of alkyl electrophiles. nih.gov

Other Transition Metal-Catalyzed Enantioselective Processes

Beyond palladium and copper, derivatives of chiral pyrrolidines are effective in enantioselective processes catalyzed by other transition metals, such as rhodium and manganese. These catalysts open up alternative reaction pathways for constructing complex chiral molecules.

Rhodium(II) catalysts, for example, are effective in promoting asymmetric nitrene C–H insertion reactions. This strategy has been used for the de novo synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbon precursors. The reaction involves two sequential C(sp³)–H amination steps, with the chiral rhodium catalyst controlling the stereochemical outcome.

Manganese-catalyzed reactions have also been utilized for the construction of complex heterocyclic systems containing chiral centers. For instance, the sequential manganese-catalyzed Michael addition of a bisoxindole to nitroethylene (B32686) was a key step in the synthesis of (+)-folicanthine, a pyrroloindoline alkaloid. nih.gov This transformation successfully generated two adjacent stereocenters with high enantioselectivity, demonstrating the utility of manganese catalysis in complex bond formations. nih.gov

(R)-2-Phenylpyrrolidine as a Chiral Building Block in Complex Molecule Synthesis

(R)-2-phenylpyrrolidine is a valuable chiral building block, or "chiral pool" starting material, for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govresearchgate.net Its rigid, stereodefined structure allows it to serve as a scaffold upon which further complexity can be built, ensuring the transfer of chirality to the final product. The use of such building blocks is a cornerstone of modern asymmetric synthesis, as it provides a reliable and often more economical alternative to developing a de novo asymmetric catalytic step late in a synthetic sequence. nih.gov

Preparation of Chiral Intermediates for Pharmaceutical and Agrochemical Development

The pyrrolidine ring is a prevalent structural motif in a vast number of FDA-approved pharmaceuticals and biologically active compounds. chinafloc.com Consequently, (R)-2-phenylpyrrolidine and related chiral pyrrolidines are frequently used as starting materials for the synthesis of key intermediates. nih.govresearchgate.net

In pharmaceutical development, these chiral intermediates are crucial for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. nih.gov For example, the synthesis of various central nervous system agents, antivirals, and cardiovascular drugs incorporates a chiral pyrrolidine core derived from starting materials like proline or its derivatives.

Table 3: Examples of Pharmaceuticals Derived from Chiral Pyrrolidine Intermediates

| Pharmaceutical | Therapeutic Area | Chiral Pyrrolidine Precursor |

|---|---|---|

| Vernakalant | Antiarrhythmic | (R)-2-Hydroxysuccinic acid derived intermediate |

| Raclopride | Antipsychotic | (S)-(1-Ethylpyrrolidin-2-yl)methanamine |

| Daclatasvir | Antiviral (Hepatitis C) | N-protected proline derivative |

| Captopril | ACE Inhibitor | L-proline |

In the agrochemical sector, the demand for enantiomerically pure pesticides and herbicides is growing. researchgate.net Chiral agrochemicals can offer greater potency, lower application rates, and reduced environmental impact. chinafloc.comnih.gov (R)-2-phenylpyrrolidine serves as a precursor for synthesizing active ingredients where a specific stereoisomer is responsible for the desired biological activity.

Construction of Chiral Quaternary Stereocenters

The construction of chiral quaternary stereocenters—carbon atoms bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis due to the steric hindrance involved. nih.govsemanticscholar.org Chiral building blocks and catalysts derived from (R)-2-phenylpyrrolidine play a vital role in addressing this challenge. These molecules are used as chiral auxiliaries or ligands to control the facial selectivity of reactions that form these congested centers.

Catalytic asymmetric methods are particularly powerful for this purpose. Strategies such as the conjugate addition of boronic acids to cyclic enones, or the allylic alkylation of enolates, can generate quaternary stereocenters with high enantioselectivity. nih.gov In these reactions, a chiral ligand, often a derivative of a chiral amine or phosphine (B1218219), coordinates to a metal catalyst (e.g., palladium or copper) and creates a chiral environment that directs the approach of the nucleophile. nih.gov For example, palladium-catalyzed asymmetric allylic alkylation of tetrasubstituted enolates is a well-established method for forming α-quaternary ketones. nih.gov The pyrrolidine scaffold is a common feature in the privileged ligands used for such transformations. The synthesis of pyrroloindoline natural products, many of which contain a C3a all-carbon quaternary stereocenter, often relies on catalytic asymmetric reactions where stereocontrol is paramount. nih.gov

Derivatization of the Pyrrolidine Core for Advanced Synthesis

The versatility of the (R)-2-phenylpyrrolidine scaffold is further demonstrated by the ease with which its core structure can be derivatized for advanced synthetic applications. The nitrogen atom of the pyrrolidine ring can be readily functionalized to introduce a wide range of substituents, leading to the creation of novel ligands, organocatalysts, and complex molecular probes.

One of the most significant applications of derivatization is in the field of asymmetric organocatalysis. Proline and its derivatives, such as diarylprolinol silyl ethers, are highly effective organocatalysts for a multitude of enantioselective transformations, including aldol and Mannich reactions. By modifying the substituents on the pyrrolidine ring or the nitrogen atom, chemists can fine-tune the steric and electronic properties of the catalyst to optimize reactivity and selectivity for a specific reaction.

Furthermore, the pyrrolidine core can be incorporated into larger, hybrid molecules to impart specific biological activities. Researchers have designed and synthesized series of compounds where the pyrrolidine ring is linked to other pharmacologically important moieties, such as thiazoles, indoles, or spirooxindoles. This modular approach allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Compound Name Directory

Mechanistic Insights and Computational Investigations

Conformational Analysis and Dynamics

The stereochemical outcome of reactions catalyzed by (R)-2-phenylpyrrolidine is intrinsically linked to its three-dimensional structure. The conformational preferences of the pyrrolidine (B122466) ring and the dynamics of nitrogen inversion are key factors that dictate the orientation of the phenyl substituent and the lone pair of electrons on the nitrogen atom, which are critical for its role in asymmetric induction.

In solution, the conformational equilibrium of (R)-2-phenylpyrrolidine hydrochloride is influenced by interactions with the solvent. NMR spectroscopy is a powerful tool for probing these conformational preferences in solution. copernicus.org Studies on pyrrolidine-containing compounds have demonstrated that the presence of a solvent can significantly alter the relative energies of different conformers. nih.govfrontiersin.org For instance, the energy difference between the Cγ-endo and Cγ-exo puckers of 5-phenylpyrrolidine-2-carboxylate units was found to be 1.2 kcal·mol⁻¹ in dimethyl sulfoxide (B87167) (DMSO) solution, a notable decrease from the 2.8 kcal·mol⁻¹ difference in the gas phase. frontiersin.org This highlights the role of the solvent in stabilizing conformations that may be less favored in isolation. The protonation of the nitrogen atom to form the hydrochloride salt is also expected to have a significant impact on the conformational preferences due to changes in electronic distribution and the potential for hydrogen bonding with the solvent and the chloride counter-ion.

The pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckering modes are the "UP" and "DOWN" conformations, which are often described as envelope or twist forms. researchgate.netresearchgate.net In 2-substituted pyrrolidines, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position, and the preference for one over the other is dependent on the nature of the substituent and the puckering of the ring. X-ray crystallography studies on proline residues in proteins, which share the pyrrolidine ring structure, have shown that both UP and DOWN puckers are observed, with the relative populations being influenced by the local environment. researchgate.netresearchgate.net

Nitrogen inversion, also known as pyramidal inversion, is another dynamic process that can occur in amines. researchgate.net This process involves the nitrogen atom passing through a planar transition state, leading to the inversion of its stereochemistry. For most acyclic amines, this inversion is rapid at room temperature. researchgate.net However, incorporating the nitrogen atom into a ring, as in pyrrolidine, can affect the barrier to inversion. The protonation of the nitrogen in this compound to form an ammonium (B1175870) salt effectively locks the nitrogen in a tetrahedral geometry, thus preventing nitrogen inversion and ensuring the configurational stability of the chiral center at the nitrogen (if it were to become one with appropriate substitution).

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

(R)-2-phenylpyrrolidine and its derivatives are effective organocatalysts for a variety of asymmetric transformations. nih.govresearchgate.net The mechanism by which these catalysts achieve high levels of stereocontrol often involves the formation of transient chiral intermediates, such as enamines or iminium ions.

In a typical enamine-mediated reaction, the secondary amine of (R)-2-phenylpyrrolidine reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. The stereochemistry of the pyrrolidine ring and the bulky phenyl group direct the approach of the electrophile to one face of the enamine, leading to the formation of a new stereocenter with high enantioselectivity. After the reaction, the catalyst is regenerated, and the product is released.

Alternatively, in iminium ion catalysis, the secondary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO of the enone system, making it more susceptible to nucleophilic attack. The chiral environment created by the (R)-2-phenylpyrrolidine backbone dictates the stereochemical outcome of the nucleophilic addition. The general principles of these catalytic cycles are well-established, particularly from extensive studies on proline-catalyzed reactions, and are considered to be operative in catalysis by (R)-2-phenylpyrrolidine derivatives as well. nih.gov

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of molecules like (R)-2-phenylpyrrolidine and for elucidating reaction mechanisms. researchgate.netresearchgate.net

DFT calculations are widely used to determine the lowest energy conformations of molecules (structural optimization) and to probe their electronic characteristics. researchgate.netresearchgate.net The B3LYP functional, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.govepstem.net

For (R)-2-phenylpyrrolidine, DFT calculations can provide valuable information on bond lengths, bond angles, and dihedral angles of the most stable conformers. Furthermore, these calculations can elucidate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A smaller gap generally implies higher reactivity.

The table below presents representative data from DFT calculations on related heterocyclic compounds, illustrating the types of electronic properties that can be obtained.

| Compound Analogue | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Triazine Derivative | B3LYP/6-311+G(d,p) | -6.297 | -1.810 | 4.487 |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.904 |

Note: The data presented are for illustrative purposes based on calculations for related heterocyclic systems and not specific to this compound. irjweb.comphyschemres.org

These computational approaches, when combined with experimental data, provide a powerful platform for understanding the intricate details of the structure, dynamics, and reactivity of this compound, thereby facilitating its application in modern organic synthesis.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding a molecule's reactivity, intermolecular interactions, and the sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org The MEP is calculated based on the molecule's total electron density and provides a map of the electrostatic potential on the electron density isosurface. chemrxiv.org

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack, are colored red. Conversely, areas with positive electrostatic potential, indicating electron-deficient regions susceptible to nucleophilic attack, are colored blue. Green and yellow represent areas with intermediate or near-zero potential. chemrxiv.org

For a molecule like this compound, an MEP analysis would be expected to highlight specific regions of interest. The phenyl group, with its delocalized π-electron system, would likely show a region of negative potential above and below the plane of the ring, making it susceptible to interactions with electrophiles. The nitrogen atom of the pyrrolidine ring, even when protonated in the hydrochloride salt, influences the charge distribution. The hydrogen atom attached to the nitrogen in the ammonium cation would be a site of high positive potential, making it a strong hydrogen bond donor.

Table 1: Conceptual Data from a Hypothetical MEP Analysis of (R)-2-phenylpyrrolidine

| Molecular Region | Predicted Electrostatic Potential | Color Code | Implication for Reactivity |

| Phenyl Ring (π-system) | Negative | Red/Yellow | Site for electrophilic interactions |

| N-H of Ammonium Cation | Highly Positive | Blue | Strong hydrogen bond donor site; susceptible to nucleophilic attack |

| C-H bonds of Pyrrolidine Ring | Slightly Positive | Green/Blue | Weaker sites for nucleophilic interaction |

This conceptual table illustrates the type of information that would be generated from an MEP analysis, providing valuable insights into the molecule's chemical behavior.

Computational Modeling of Stereoselectivity and Transition States

Computational modeling has become an indispensable tool for understanding the origins of stereoselectivity in chemical reactions. For chiral molecules like (R)-2-phenylpyrrolidine and its derivatives, which are often used as catalysts or synthons, computational studies can elucidate the mechanisms that favor the formation of one stereoisomer over another. emich.edu These investigations typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. nih.gov

A key aspect of these studies is the identification and characterization of transition states (TSs) for all possible stereoisomeric pathways. The relative energies of these transition states determine the kinetic outcome of the reaction; the pathway with the lowest activation energy will be the most favored, leading to the major product. emich.edu

In the context of reactions involving the formation of substituted pyrrolidines, computational studies have been employed to investigate the stereoselectivity of processes like the aza-Cope-Mannich reaction. emich.eduacs.org Researchers model the reaction pathways leading to different diastereomers or enantiomers, calculating the activation barriers for key steps, such as bond rotations and the rate-determining step. acs.org

Table 2: Calculated Activation Barriers for Iminium Cation Interconversions in a Substituted Pyrrolidine Synthesis

| Interconversion Pathway | Activation Barrier (kcal/mol) |

| Alpha boat up ⇌ Alpha chair down | 10.4 |

| Alpha boat down ⇌ Beta chair down | 1.8 |

Data is illustrative of calculations performed on a related substituted pyrrolidine system.

These computational models allow for a detailed examination of the geometric and electronic factors within the transition state structures that lead to stereochemical control. Factors such as steric hindrance, electronic effects of substituents, and the role of catalysts can be systematically investigated to rationalize experimental observations and to predict reaction outcomes under different conditions. acs.org

Studies on Enantiomerization Dynamics of Derivatives

The stereochemical stability of a chiral molecule is a critical factor, particularly in applications such as catalysis and pharmaceuticals where a specific enantiomer is desired. Enantiomerization is the process by which one enantiomer of a chiral compound converts into its mirror image. The study of enantiomerization dynamics investigates the pathways and rates of this conversion.

For derivatives of (R)-2-phenylpyrrolidine, the primary chiral center is the carbon atom at the 2-position of the pyrrolidine ring, which is attached to the phenyl group. The enantiomerization of this center would require the breaking and reforming of a covalent bond, a process that typically has a very high energy barrier and is therefore unlikely to occur under normal conditions.

However, in certain derivatives or under specific reaction conditions, a temporary loss of chirality can occur, leading to racemization or epimerization (the change in configuration at one of several stereocenters). For example, if a derivative of 2-phenylpyrrolidine (B85683) has a substituent at the 2-position that can be temporarily removed or can participate in a tautomeric equilibrium that flattens the stereocenter, enantiomerization could be possible.

Computational methods can be employed to investigate the potential for such processes. By modeling potential pathways for enantiomerization, such as through a planar intermediate or transition state, the activation energy for the process can be calculated. A high calculated activation energy would confirm the stereochemical stability of the compound.

Experimental techniques to study enantiomerization dynamics include chiroptical methods like circular dichroism (CD) spectroscopy and chiral chromatography. By monitoring the optical rotation or the enantiomeric ratio of a sample over time, especially at elevated temperatures, the rate of enantiomerization can be determined.

While specific studies on the enantiomerization dynamics of this compound itself are not detailed in the provided search context, the principles of stereochemical stability are fundamental to its use as a chiral building block. The rigidity of the pyrrolidine ring and the nature of the substituents play a crucial role in maintaining its enantiomeric integrity. In the context of synthesizing derivatives, understanding processes like controlled epimerization can be a strategic tool for accessing different stereoisomers. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features of (R)-2-phenylpyrrolidine hydrochloride that influence its pharmacological activity?

- The (R)-enantiomer of 2-phenylpyrrolidine is critical for binding to TRK kinases. The pyrrolidine ring adopts a conformation that complements the hydrophobic pocket of TRK proteins, while the phenyl group forms π-π interactions with aromatic residues in the hinge region. Stereochemical optimization is essential, as the (S)-enantiomer shows reduced affinity .

- Methodological Insight : Use X-ray crystallography (e.g., PDB 5KJX) or molecular docking to validate binding poses. Chiral chromatography (e.g., Chiralpak AD-H column) ensures enantiomeric purity .

Q. What synthetic strategies are effective for producing high-purity this compound?

- Asymmetric synthesis via catalytic hydrogenation of pyrrolidine precursors using chiral catalysts (e.g., Ru-BINAP complexes) achieves >99% enantiomeric excess. Post-synthetic purification involves recrystallization in ethanol/HCl to isolate the hydrochloride salt .

- Quality Control : Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (¹H, ¹³C) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability studies indicate degradation <5% after 24 months at -20°C in airtight, light-protected containers. Hydrolysis risk increases in aqueous solutions (pH <4 or >8), requiring lyophilization for long-term storage .

Advanced Research Questions

Q. How does stereochemistry influence this compound’s interaction with TRK kinases?

- X-ray co-crystal structures (e.g., TRKA with compound 10 ) reveal that the (R)-enantiomer induces a conformational shift from DFG-out to DFG-in states, enabling deeper penetration into the ATP-binding pocket. The phenyl group forms a hydrophobic clamp with Leu657 and Phe669, while the pyrrolidine nitrogen hydrogen-bonds with Glu560 .

- Experimental Design : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Compare ΔG values for (R)- vs. (S)-enantiomers .

Q. What methodologies resolve contradictions in potency data across TRK isoforms (TRKA, TRKB, TRKC)?

- Discrepancies arise from isoform-specific residue variations (e.g., TRKA Val642 vs. TRKB Leu678). Address this via:

- Kinase Assays : Use recombinant TRK isoforms in ADP-Glo™ assays (IC₅₀ values: TRKA = 2 nM, TRKB = 8 nM, TRKC = 5 nM) .

- Mutagenesis : Replace key residues (e.g., TRKB Leu678Val) to assess steric effects .

Q. How can pharmacokinetic limitations (e.g., short half-life) be addressed in derivatives?

- Optimization Strategies :

- Introduce fluorine at the 3-position of the phenyl ring to enhance metabolic stability (t₁/₂ increases from 1.2 to 4.7 hours in rats).

- Replace methyl groups with polar substituents (e.g., -OH, -CONH₂) to reduce plasma protein binding .

- In Vivo Testing : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; measure AUC₀–24h and Cmax via LC-MS/MS .

Key Methodological Recommendations

- Structural Characterization : Combine X-ray crystallography with molecular dynamics simulations to validate binding modes .

- In Vivo Validation : Use KM12 xenograft models to correlate TRK inhibition with tumor regression (dose: 50 mg/kg BID for 21 days) .

- Data Reconciliation : Cross-validate biochemical assays (e.g., TR-FRET) with cellular assays (e.g., Ba/F3 proliferation) to resolve potency discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.